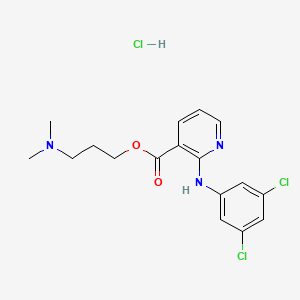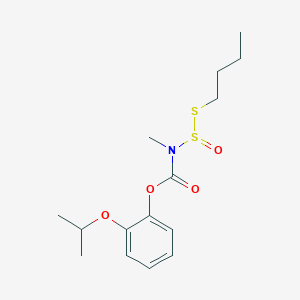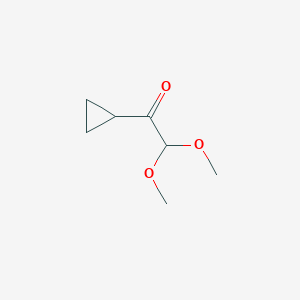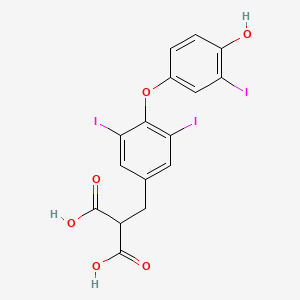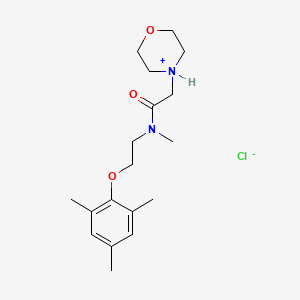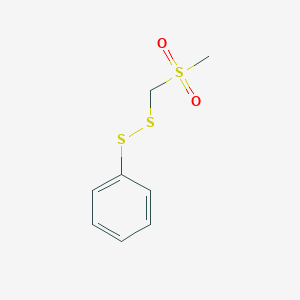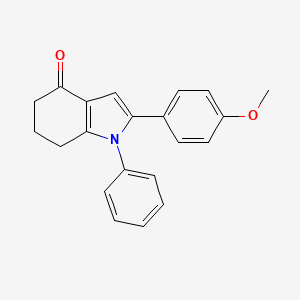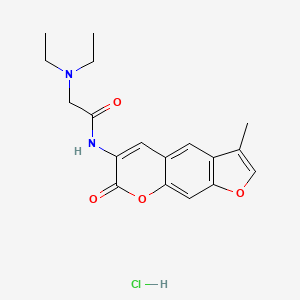
3-Diethylaminoacetylamido-4'-methylpsoralen hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Diethylaminoacetylamido-4’-methylpsoralen hydrochloride is a synthetic compound that belongs to the class of psoralens Psoralens are naturally occurring compounds found in plants and are known for their ability to intercalate into DNA and form cross-links upon exposure to ultraviolet (UV) light
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Diethylaminoacetylamido-4’-methylpsoralen hydrochloride typically involves multiple steps, starting from readily available precursors. The process may include the following steps:
Amidation: Formation of the amide bond between the acylated psoralen and the amino group.
Methylation: Introduction of the methyl group at the 4’ position of the psoralen ring.
Hydrochloride Formation: Conversion of the free base to its hydrochloride salt for improved stability and solubility.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This may include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-Diethylaminoacetylamido-4’-methylpsoralen hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different substituents onto the psoralen core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups onto the psoralen core.
Applications De Recherche Scientifique
3-Diethylaminoacetylamido-4’-methylpsoralen hydrochloride has several scientific research applications, including:
Chemistry: Used as a photoreactive agent in studies involving DNA intercalation and cross-linking.
Biology: Employed in photochemotherapy for the treatment of skin disorders such as psoriasis and vitiligo.
Medicine: Investigated for its potential in targeted drug delivery and photodynamic therapy.
Industry: Utilized in the development of UV-protective coatings and materials.
Mécanisme D'action
The mechanism of action of 3-Diethylaminoacetylamido-4’-methylpsoralen hydrochloride involves its ability to intercalate into DNA and form covalent cross-links upon exposure to UV light. This cross-linking can inhibit DNA replication and transcription, leading to cell death or growth inhibition. The compound primarily targets DNA and can affect various molecular pathways involved in cell cycle regulation and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,5’,8-Trimethylpsoralen (TMP): Another psoralen derivative used in photochemotherapy.
8-Methoxypsoralen (8-MOP): Commonly used in the treatment of skin disorders.
5-Methoxypsoralen (5-MOP): Known for its photoreactive properties.
Uniqueness
3-Diethylaminoacetylamido-4’-methylpsoralen hydrochloride is unique due to its specific chemical structure, which imparts distinct photoreactive properties and potential therapeutic applications. Its diethylaminoacetylamido group enhances its ability to intercalate into DNA, making it a valuable tool in photochemotherapy and other research fields.
Propriétés
Numéro CAS |
79418-49-8 |
|---|---|
Formule moléculaire |
C18H21ClN2O4 |
Poids moléculaire |
364.8 g/mol |
Nom IUPAC |
2-(diethylamino)-N-(3-methyl-7-oxofuro[3,2-g]chromen-6-yl)acetamide;hydrochloride |
InChI |
InChI=1S/C18H20N2O4.ClH/c1-4-20(5-2)9-17(21)19-14-7-12-6-13-11(3)10-23-16(13)8-15(12)24-18(14)22;/h6-8,10H,4-5,9H2,1-3H3,(H,19,21);1H |
Clé InChI |
HYMJXGVBMTYAFQ-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CC(=O)NC1=CC2=CC3=C(C=C2OC1=O)OC=C3C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



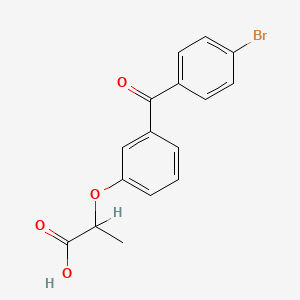
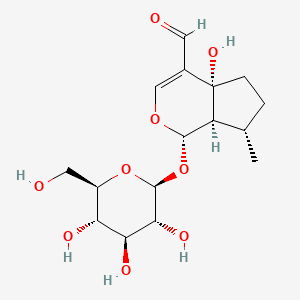
![3-Methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-16-ol](/img/structure/B14437376.png)
![4-[(E)-(2,6-Dimethyl-4-nitrophenyl)diazenyl]-N,N-diethylaniline](/img/structure/B14437394.png)


